Jelleine-II is isolated from royal jelly, which is secreted by the hypopharyngeal glands of worker honeybees. It is part of a broader category of antimicrobial peptides that are crucial for the health of bee colonies, providing protection against microbial infections.
Jelleine-II falls under the classification of antimicrobial peptides, which can be categorized based on their source, structure, and biological activity. Specifically, it is classified as a cationic peptide, characterized by a positive charge that facilitates its interaction with negatively charged microbial membranes.
The synthesis of Jelleine-II typically employs solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to form the peptide chain. The process involves:
The purity and integrity of synthesized Jelleine-II are confirmed through analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. These methods ensure that the final product matches the desired sequence and structure.
The precise molecular weight and sequence data for Jelleine-II can be determined through techniques such as mass spectrometry. For example, studies have shown that Jelleine-II has a molecular weight around 1,000 Da, with a specific amino acid composition that enhances its antimicrobial properties.
Jelleine-II undergoes various chemical reactions that can impact its stability and activity:
Research indicates that halogenated derivatives of Jelleine-II exhibit improved resistance to enzymatic degradation while maintaining or enhancing their antimicrobial activity. This modification can be critical for developing therapeutic applications where stability in biological environments is essential.
The mechanism by which Jelleine-II exerts its antimicrobial effects involves several steps:
Studies have demonstrated that Jelleine-II's effectiveness varies with pH levels and ionic strength, indicating that its action may be optimized in specific physiological conditions commonly associated with infections.
Relevant analyses indicate that modifications to these properties can enhance the peptide's therapeutic potential while minimizing toxicity to human cells.
Jelleine-II has several promising applications in scientific research and medicine:
Royal jelly (RJ), a viscous secretion from the hypopharyngeal and mandibular glands of nurse bees (Apis mellifera), serves as the exclusive nutritional source for queen bees and young larvae. This substance has been utilized in traditional medicine (apitherapy) for over 6,000 years, with ancient Egyptian, Greek, and Chinese civilizations employing it for wound healing and infection control [5] [9]. Biochemically, RJ provides a complex microenvironment rich in proteins (9–18% w/w), lipids (3–8% w/w), and bioactive peptides. Its susceptibility to microbial colonization necessitates robust preservation mechanisms, primarily mediated through endogenous antimicrobial components [1] [8].
Worker bees fortify RJ with constitutively expressed and inducible antimicrobial peptides (AMPs) as a primary defense strategy. These molecules prevent spoilage and protect developing larvae against Gram-positive bacteria (e.g., Paenibacillus larvae), Gram-negative bacteria, and fungi prevalent in hive environments [1] [3]. Jelleine-II operates within this defense matrix alongside other RJ AMPs like royalisin and MRJPs (Major Royal Jelly Proteins), collectively creating a synergistic antimicrobial shield essential for colony health [7] [8].
Table 1: Key Antimicrobial Components in Royal Jelly
Component | Primary Function | Target Microorganisms |
---|---|---|
Jelleine-II | Membrane disruption | Gram+/Gram- bacteria, fungi |
Royalisin | Cell wall inhibition | Gram-positive bacteria |
MRJP-1 | Nutrient provision + indirect antimicrobial | Bacterial agglutination |
10-HDA (fatty acid) | Membrane fluidity alteration | Fungi, Gram-positive bacteria |
Jelleine-II was first isolated in 2004 by Fontana et al. through a targeted bioactivity-guided purification protocol [1] [3]. Researchers processed Africanized honey bee (Apis mellifera) RJ using this method:
Jelleine-II’s primary sequence (TPFKISIHL-NH₂) was confirmed through tandem MS fragmentation and comparative analysis with synthetic analogs. Crucially, its C-terminal amidation (─CONH₂), detected via mass shifts and enzymatic digestion assays, proved essential for antimicrobial activity [1] [6]. Evolutionary proteolytic processing generates Jelleine-II: Trypsin-like enzymes cleave MRJP-1 at Arg³⁷³─Thr³⁷⁴, followed by exopeptidase trimming to yield the final 9-residue peptide [2]. This places Jelleine-II within the C-terminal domain of MRJP-1 (residues 367–375), distinguishing it from other honeybee AMPs like melittin or apidaecins.
Table 2: Physicochemical Properties of Jelleine-II
Property | Value | Method of Determination |
---|---|---|
Molecular mass | 1054.30 Da | Q-TOF-MS/MS |
Net charge (pH 7.2) | +2 | Capillary electrophoresis |
Hydrophobic residues | 44% | HPLC retention time analysis |
Isoelectric point (pI) | 10.1 | Computational prediction |
C-terminal modification | Carboxamide | Enzymatic hydrolysis + MS |
Within Hymenoptera, AMPs exhibit evolutionary divergence reflecting species-specific immune challenges. Jelleine-II belongs to a peptide lineage distinct from three canonical insect AMP families:
Jelleine-II’s minimalist architecture (9 residues, no cysteine bridges) represents a structural departure, enabling rapid deployment without complex folding requirements. Its cationic nature (+2 charge) and amphipathicity facilitate electrostatic interactions with microbial membranes—a convergent evolutionary strategy shared with ponericins (ants) and lasioglossins (stingless bees) [7] [10]. However, Jelleine-II’s derivation from MRJP-1 proteolysis is unique to A. mellifera, suggesting gene co-option where a nutritional protein gained immune functions. This contrasts with genes encoding traditional AMPs (e.g., defensins), which reside in dedicated immune response loci [1] [9].
Table 3: Comparative Analysis of Hymenopteran Antimicrobial Peptides
Peptide | Origin | Length (aa) | Structural Class | Net Charge | Unique Feature |
---|---|---|---|---|---|
Jelleine-II | Apis mellifera | 9 | Linear | +2 | MRJP-1 derived, C-terminal amide |
Royalisin | Apis mellifera | 51 | Defensin (3 SS bonds) | +4 | Glycoprotein, histidine-rich |
Lasioglossin III | Lasioglossum laticeps | 15 | Amphipathic α-helix | +5 | Venom-derived, broad-spectrum |
Ponericin L1 | Neoponera goeldii | 23 | α-helical | +3 | Hemolytic activity |
Heliomicin | Heliothis virescens | 44 | Glycine-rich | +1 | Antifungal specificity |
Phylogenetically, Jelleine-II’s conservation appears limited to Apis species, though homologous sequences occur in other Apis RJ proteomes. Its minimal mutation rate over 20 million years of apid evolution underscores functional conservation, likely reflecting non-redundant roles in antifungal defense where larger AMPs exhibit reduced efficacy [3] [7]. Unlike the genetically encoded defensins, Jelleine-II’s production via enzymatic processing of MRJP-1 represents a post-translational regulatory mechanism that allows honeybees to modulate immune peptide production in proportion to nutritional protein synthesis. This economical strategy avoids dedicated genomic investment in immune effectors, representing an evolutionary innovation in social hymenopterans [1] [9].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3